
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group and two hydroxyl groups, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, often employing reagents such as osmium tetroxide or potassium permanganate.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL may utilize biocatalytic processes for chiral resolution, leveraging enzymes to achieve high enantioselectivity and yield. These methods are environmentally friendly and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Benzyl halides and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions include benzyl-substituted pyrrolidines, ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and chiral centers play a crucial role in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition or activation of enzymatic processes, impacting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-CHLORO-3-HYDROXY ESTER: Another chiral compound with similar hydroxyl and chiral centers.
(2S,4S)-2,4-DIAMINOGLUTARIC ACID: Shares structural similarities and is used in similar research applications.
Uniqueness
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL is unique due to its specific stereochemistry and the presence of both benzyl and hydroxyl groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring high enantioselectivity.
Propriétés
Numéro CAS |
162466-21-9 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2S,3S,4S)-1-benzyl-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9,11-12,14-15H,7-8H2,1H3/t9-,11-,12-/m0/s1 |
Clé InChI |
HRIVUJVATFHGST-DLOVCJGASA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O |
SMILES canonique |
CC1C(C(CN1CC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



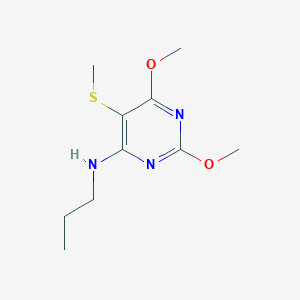
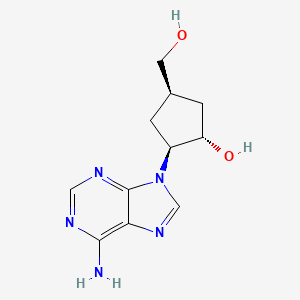
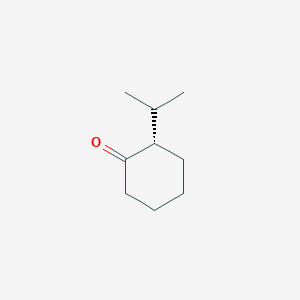
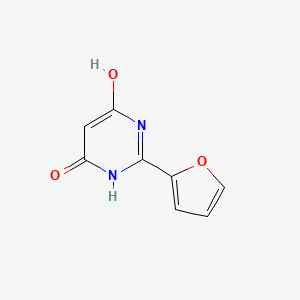
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
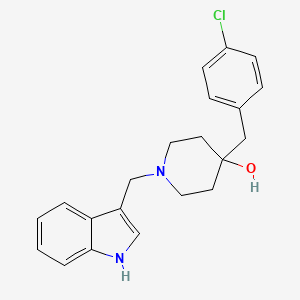
![Furo[3,4-b]furan](/img/structure/B12916448.png)
